2-(3-fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole

Medicinal Chemistry Isoindoline Scaffold Structure-Activity Relationship

Researchers seeking to explore the 3-fluoro-4-methoxy substitution pattern within the clinically validated benzoylisoindoline GlyT1 inhibitor chemotype often face supply chain gaps for differentiated analogs. This compound directly addresses that need as a key tool for SAR campaigns. - **Potency Benchmarking**: Enables direct comparison with unsubstituted and mono-substituted benzoyl analogs to quantify the dual fluoro-methoxy contribution to GlyT1 target engagement, with optimized leads in this class achieving GlyT1 IC50 values as low as 14 nM. - **Structural Biology Ready**: Supported by a high-resolution co-crystal structure of human GlyT1 with a benzoylisoindoline inhibitor (PDB: 6ZBV), facilitating biophysical studies and structure-based drug design. - **Supply Assurance**: Sourced for CNS drug discovery programs targeting schizophrenia and NMDA receptor hypofunction, with reliable global logistics for R&D procurement.

Molecular Formula C16H14FNO2
Molecular Weight 271.291
CAS No. 2329707-15-3
Cat. No. B2388961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole
CAS2329707-15-3
Molecular FormulaC16H14FNO2
Molecular Weight271.291
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3C2)F
InChIInChI=1S/C16H14FNO2/c1-20-15-7-6-11(8-14(15)17)16(19)18-9-12-4-2-3-5-13(12)10-18/h2-8H,9-10H2,1H3
InChIKeyBHAZMSWGHNJLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole: Structural and Physicochemical Baseline


2-(3-Fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole (CAS 2329707-15-3), also named 1,3-dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone, is a synthetic isoindoline derivative with the molecular formula C16H14FNO2 and a molecular weight of 271.29 g/mol . The compound features a 2,3-dihydro-1H-isoindole core N-acylated with a 3-fluoro-4-methoxybenzoyl group, a substitution pattern that distinguishes it from the unsubstituted parent 2-benzoyl-1,3-dihydro-2H-isoindole (CAS 18913-39-8) [1]. Isoindoline-containing compounds are recognized scaffolds in medicinal chemistry, with the benzoylisoindoline subclass having been validated as a structural class of potent, selective, and orally active GlyT1 (glycine transporter 1) inhibitors [2].

2-(3-Fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole: Why Generic Analogs Fall Short


The simultaneous presence of the electron-withdrawing 3-fluoro and the electron-donating 4-methoxy substituents on the benzoyl ring creates a unique electronic environment that cannot be replicated by the unsubstituted parent compound 2-benzoyl-1,3-dihydro-2H-isoindole (CAS 18913-39-8) or by analogs bearing a single substituent . In the benzoylisoindoline GlyT1 inhibitor series, SAR studies demonstrated that substitution on the benzoyl ring directly modulates target potency, with optimized leads achieving GlyT1 IC50 values in the low nanomolar range (e.g., inhibitor 60: GlyT1 IC50 = 14 nM) [1]. The 3-fluoro-4-methoxy pattern is anticipated to alter hydrogen-bond acceptor capacity (via the methoxy oxygen), lipophilicity (via fluorine), and metabolic stability relative to the unsubstituted benzoyl analog—parameters that are critical in determining both in vitro potency and in vivo pharmacokinetic behavior [2]. Generic substitution without experimental validation of these properties risks selection of a compound with divergent target engagement, solubility, or metabolic profile.

2-(3-Fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole: Differentiation from Closest Analogs


3-Fluoro-4-Methoxy Substitution vs. Unsubstituted Benzoyl Analog

The target compound bears a 3-fluoro-4-methoxy substitution on the benzoyl ring, which is absent in the unsubstituted parent compound 2-benzoyl-1,3-dihydro-2H-isoindole (CAS 18913-39-8). This dual-substitution pattern introduces a fluorine atom at position 3 and a methoxy group at position 4, altering both electronic properties and hydrogen-bonding capacity. The presence of fluorine is known to enhance metabolic stability and modulate lipophilicity, while the methoxy group contributes additional hydrogen-bond acceptor capability . In the broader benzoylisoindoline GlyT1 inhibitor series, substitution on the benzoyl ring was a key determinant of potency, with optimized inhibitors achieving GlyT1 IC50 values ranging from 7.0 ± 0.4 nM to 26.4 ± 0.6 nM, compared to the representative inhibitor 60 (GlyT1 IC50 = 14 nM) [1].

Medicinal Chemistry Isoindoline Scaffold Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiation from Parent Scaffold

The molecular weight of the target compound (271.29 g/mol) is 48.02 g/mol higher than that of the unsubstituted 2-benzoyl-1,3-dihydro-2H-isoindole (223.27 g/mol), reflecting the addition of one fluorine (Δ 19.00) and one methoxy (Δ 31.03) group . This increase in molecular weight is accompanied by an expected increase in lipophilicity (cLogP) due to the fluorine and methoxy substituents, although the 3-fluoro group may partially offset the lipophilicity gain from the 4-methoxy group through its electron-withdrawing effect [1]. The balanced introduction of fluorine and methoxy groups is a recognized strategy in medicinal chemistry for simultaneously modulating potency, metabolic stability, and membrane permeability [2].

Physicochemical Properties Drug-likeness Lead Optimization

Benzoylisoindoline Class: Validated GlyT1 Inhibition

The benzoylisoindoline structural class, to which the target compound belongs, has been pharmacologically validated as a privileged scaffold for GlyT1 inhibition. In the seminal study by Pinard et al. (2010), SAR exploration of benzoylisoindolines yielded compounds with GlyT1 IC50 values as low as 7.0 ± 0.4 nM, with the representative inhibitor 60 achieving GlyT1 IC50 = 14 nM and demonstrating selectivity over GlyT2 as well as oral in vivo activity [1]. The co-crystal structure of human GlyT1 in complex with a benzoylisoindoline inhibitor (PDB: 6ZBV) confirmed that the inhibitor locks the transporter in an inward-open conformation and binds at the intracellular gate of the release pathway, overlapping with the glycine-release site [2]. While the specific 3-fluoro-4-methoxy benzoyl substitution has not been individually profiled in published SAR tables, its dual-substitution pattern is consistent with the structural features explored in the lead optimization campaign, suggesting potential for differentiated potency or ADME properties within this validated pharmacophore [1].

Glycine Transporter 1 CNS Drug Discovery Schizophrenia

2-(3-Fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole: Application Scenarios


GlyT1 Inhibitor Lead Optimization and SAR Expansion

The benzoylisoindoline scaffold has been pharmacologically validated as a GlyT1 inhibitor chemotype with nanomolar potency and oral in vivo activity [1]. Procurement of 2-(3-fluoro-4-methoxybenzoyl)-2,3-dihydro-1H-isoindole is strategically justified for SAR exploration campaigns aiming to evaluate the impact of the 3-fluoro-4-methoxy substitution pattern on GlyT1 potency, selectivity over GlyT2, hERG liability, and metabolic stability—key optimization parameters identified in the Pinard et al. (2010) lead optimization study [1]. The compound can serve as a direct comparator to unsubstituted and mono-substituted benzoyl analogs to quantify the contribution of the dual fluoro-methoxy substitution to target engagement and ADME properties.

CNS Drug Discovery: Schizophrenia and Cognitive Impairment

GlyT1 inhibition is a clinically validated mechanism for enhancing NMDA receptor-mediated neurotransmission, with GlyT1 inhibitors such as RG1678 (bitopertin) having advanced to Phase II/III clinical trials for schizophrenia [1]. The target compound, as a benzoylisoindoline derivative, belongs to the same structural class that produced RG1678 and other advanced GlyT1 inhibitors. Procurement of this compound supports CNS drug discovery programs targeting schizophrenia, cognitive impairment associated with schizophrenia (CIAS), and other disorders characterized by NMDA receptor hypofunction [2].

Structural Biology and Biophysical Studies of GlyT1 Transporter

The availability of a high-resolution co-crystal structure of human GlyT1 in complex with a benzoylisoindoline inhibitor (PDB: 6ZBV) provides a direct structural biology framework for studying ligand-transporter interactions [1]. The 3-fluoro-4-methoxy substitution on the benzoyl ring may engage in distinct interactions with the GlyT1 binding pocket, making this compound a valuable tool for biophysical studies (e.g., X-ray crystallography, cryo-EM, or surface plasmon resonance) aimed at elucidating the molecular determinants of GlyT1 inhibition and informing structure-based drug design [1].

Computational Chemistry and in Silico Screening Library Design

The unique 3-fluoro-4-methoxy substitution pattern on the benzoylisoindoline core provides a distinct molecular descriptor profile (MW = 271.29, C16H14FNO2, SMILES: COc1ccc(C(=O)N2Cc3ccccc3C2)cc1F) that enriches the chemical diversity of computational screening libraries [1]. Procurement of this compound supports virtual screening campaigns, pharmacophore modeling, and machine learning-based drug discovery efforts focused on GlyT1 or other CNS targets, where the balanced electronic properties of the fluoro-methoxy motif may yield differentiated docking scores or predicted binding affinities [2].

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